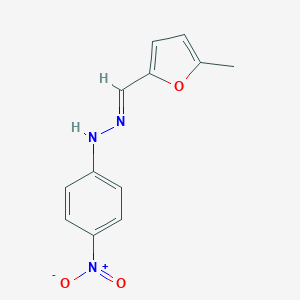
5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone: is an organic compound that belongs to the class of hydrazones It is derived from the reaction between 5-methyl-2-furaldehyde and 4-nitrophenylhydrazine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone typically involves the condensation reaction between 5-methyl-2-furaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in substitution reactions where functional groups on the hydrazone moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the hydrazone.
Reduction Products: Amine derivatives.
Substitution Products: Substituted hydrazone derivatives.
科学研究应用
Chemistry: 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in studies related to enzyme inhibition and antimicrobial activity.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a lead compound in drug discovery. Its hydrazone moiety is of particular interest due to its ability to interact with various biological targets.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
作用机制
The mechanism of action of 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting cellular processes.
相似化合物的比较
- 5-methyl-2-furaldehyde {4-chlorophenyl}hydrazone
- 5-methyl-2-furaldehyde {4-methylphenyl}hydrazone
- 5-methyl-2-furaldehyde {4-bromophenyl}hydrazone
Comparison: Compared to its analogs, 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone is unique due to the presence of the nitro group on the phenyl ring. This nitro group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets. The nitro group also enhances the compound’s potential as an antimicrobial and enzyme inhibitor.
属性
分子式 |
C12H11N3O3 |
|---|---|
分子量 |
245.23g/mol |
IUPAC 名称 |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C12H11N3O3/c1-9-2-7-12(18-9)8-13-14-10-3-5-11(6-4-10)15(16)17/h2-8,14H,1H3/b13-8+ |
InChI 键 |
QIAHLMSFXLGGIH-MDWZMJQESA-N |
SMILES |
CC1=CC=C(O1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
手性 SMILES |
CC1=CC=C(O1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CC1=CC=C(O1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-(3-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403170.png)
![3-chloro-N-(3,4-dimethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403172.png)
![3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403173.png)
![3-chloro-N-(3-hydroxyphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403174.png)
![3-chloro-N-(2,3-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403176.png)
![3-chloro-N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403177.png)
![3-chloro-N-(2,4-difluorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403178.png)
![N-benzyl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403179.png)
![3-chloro-N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403182.png)
![3-chloro-N-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403183.png)
![[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B403187.png)
![3-CHLORO-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B403189.png)
![3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403190.png)
![3-chloro-N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403192.png)
